Cas no 1092346-57-0 (1-(4-tert-butylphenyl)imidazolidin-2-one)

1-(4-tert-butylphenyl)imidazolidin-2-one 化学的及び物理的性質
名前と識別子
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- 1-(4-tert-butylphenyl)imidazolidin-2-one
- 2-Imidazolidinone, 1-[4-(1,1-dimethylethyl)phenyl]-
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- MDL: MFCD11501858
- インチ: 1S/C13H18N2O/c1-13(2,3)10-4-6-11(7-5-10)15-9-8-14-12(15)16/h4-7H,8-9H2,1-3H3,(H,14,16)
- InChIKey: CEXQZKAKUMSWKI-UHFFFAOYSA-N
- SMILES: C1(=O)N(C2=CC=C(C(C)(C)C)C=C2)CCN1
1-(4-tert-butylphenyl)imidazolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB344917-100 mg |
1-[4-(tert-Butyl)phenyl]tetrahydro-2H-imidazol-2-one; . |
1092346-57-0 | 100MG |
€208.80 | 2022-06-10 | ||
Key Organics Ltd | FA-0891-5MG |
1-[4-(tert-butyl)phenyl]tetrahydro-2H-imidazol-2-one |
1092346-57-0 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | FA-0891-1MG |
1-[4-(tert-butyl)phenyl]tetrahydro-2H-imidazol-2-one |
1092346-57-0 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Ambeed | A950746-50mg |
1-(4-tert-Butylphenyl)imidazolidin-2-one |
1092346-57-0 | 90% | 50mg |
$138.0 | 2024-04-26 | |
A2B Chem LLC | AI81895-5mg |
1-(4-tert-butylphenyl)imidazolidin-2-one |
1092346-57-0 | >90% | 5mg |
$215.00 | 2024-01-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00915780-1g |
1-(4-tert-Butylphenyl)imidazolidin-2-one |
1092346-57-0 | 90% | 1g |
¥4193.0 | 2023-04-06 | |
abcr | AB344917-500 mg |
1-[4-(tert-Butyl)phenyl]tetrahydro-2H-imidazol-2-one, 90%; . |
1092346-57-0 | 90% | 500 mg |
€678.60 | 2023-07-19 | |
abcr | AB344917-1g |
1-[4-(tert-Butyl)phenyl]tetrahydro-2H-imidazol-2-one, 90%; . |
1092346-57-0 | 90% | 1g |
€1312.80 | 2025-02-20 | |
A2B Chem LLC | AI81895-1mg |
1-(4-tert-butylphenyl)imidazolidin-2-one |
1092346-57-0 | >90% | 1mg |
$202.00 | 2024-01-05 | |
A2B Chem LLC | AI81895-10mg |
1-(4-tert-butylphenyl)imidazolidin-2-one |
1092346-57-0 | >90% | 10mg |
$241.00 | 2024-01-05 |
1-(4-tert-butylphenyl)imidazolidin-2-one 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
1-(4-tert-butylphenyl)imidazolidin-2-oneに関する追加情報
Chemical Profile of 1-(4-tert-butylphenyl)imidazolidin-2-one (CAS No. 1092346-57-0)
1-(4-tert-butylphenyl)imidazolidin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 1092346-57-0, is a significant compound in the realm of pharmaceutical chemistry and materials science. This heterocyclic organic compound features a unique structural framework comprising an imidazolidinone core appended with a 4-tert-butylphenyl substituent. The presence of the bulky tert-butyl group and the rigid imidazolidinone ring imparts distinct physicochemical properties, making it a compound of considerable interest for various applications.
The imidazolidin-2-one moiety is known for its versatility in medicinal chemistry, often serving as a scaffold for bioactive molecules. Its structural motif allows for facile modifications, enabling the synthesis of derivatives with tailored biological activities. In recent years, research has highlighted the potential of imidazolidinone derivatives in drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.
One of the most compelling aspects of 1-(4-tert-butylphenyl)imidazolidin-2-one is its stability and lipophilicity, attributes largely influenced by the 4-tert-butylphenyl group. This substituent not only enhances solubility in organic solvents but also contributes to metabolic stability, which is a critical factor in pharmaceutical formulations. Such properties make this compound an attractive candidate for further exploration in preclinical studies.
Recent advancements in computational chemistry have enabled more efficient virtual screening of molecular libraries. The structural features of 1-(4-tert-butylphenyl)imidazolidin-2-one have been utilized in high-throughput virtual screening (HTVS) campaigns to identify novel binding interactions with target proteins. These studies have revealed promising leads for therapeutic intervention in diseases such as cancer and neurodegenerative disorders.
In the context of material science, the rigid framework of imidazolidin-2-one derivatives offers potential applications in polymer chemistry and coordination chemistry. The 4-tert-butylphenyl group can act as a Lewis acid site or participate in π-stacking interactions, influencing the self-assembly behavior of molecular materials. This has sparked interest in developing novel polymers with enhanced mechanical or electronic properties.
The synthesis of 1-(4-tert-butylphenyl)imidazolidin-2-one typically involves multi-step organic transformations, starting from readily available precursors such as 4-bromobenzophenone and malononitrile. The introduction of the tert-butyl group at the phenyl ring is often achieved via Friedel-Crafts alkylation or cross-coupling reactions, followed by cyclization to form the imidazolidinone ring. Optimizing these synthetic routes is crucial for achieving high yields and purity, which are essential for downstream applications.
Evaluation of pharmacokinetic profiles has been a focal point in recent research involving 1-(4-tert-butylphenyl)imidazolidin-2-one. In vitro studies have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) properties, suggesting its potential as a lead compound for further development. Additionally, preliminary toxicological assessments indicate low acute toxicity, reinforcing its suitability for medicinal chemistry investigations.
The role of computational modeling in understanding molecular interactions cannot be overstated. Molecular dynamics (MD) simulations have been employed to study the conformational dynamics of 1-(4-tert-butylphenyl)imidazolidin-2-one, providing insights into its behavior within biological systems. These simulations have aided in rationalizing experimental observations and guiding structural modifications to improve binding affinity.
In conclusion, 1-(4-tert-butylphenyl)imidazolidin-2-one (CAS No. 1092346-57-0) represents a versatile and promising compound with applications spanning pharmaceuticals and materials science. Its unique structural features offer opportunities for innovation across multiple disciplines. As research continues to uncover new therapeutic targets and advanced materials, compounds like this are poised to play an increasingly pivotal role in scientific discovery.
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